[4-(dimethylphosphoryl)phenyl]boronic acid
CAS No.: 1376932-77-2
Cat. No.: VC11466412
Molecular Formula: C8H12BO3P
Molecular Weight: 197.97 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![[4-(dimethylphosphoryl)phenyl]boronic acid - 1376932-77-2](/images/no_structure.jpg)
Specification
CAS No. | 1376932-77-2 |
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Molecular Formula | C8H12BO3P |
Molecular Weight | 197.97 g/mol |
IUPAC Name | (4-dimethylphosphorylphenyl)boronic acid |
Standard InChI | InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3 |
Standard InChI Key | RKAQFJAWJNLUCL-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC=C(C=C1)P(=O)(C)C)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[4-(Dimethylphosphoryl)phenyl]boronic acid (systematic name: 4-(dimethylphosphoryl)benzeneboronic acid) is characterized by a benzene ring substituted at the para position with a boronic acid group (-B(OH)₂) and a dimethylphosphoryl group (-PO(OCH₃)₂). The IUPAC nomenclature derives from the positional arrangement of these functional groups, which confer distinct electronic and steric properties to the molecule.
The molecular formula is C₈H₁₂BKO₅P (assuming potassium stabilization of the boronate), with a molecular weight of 273.06 g/mol (calculated). The phosphoryl group introduces strong electron-withdrawing effects, while the boronic acid moiety enables covalent interactions with diols and other nucleophiles, a hallmark of boronic acid chemistry .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous compounds provide reference points:
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¹H NMR: The aromatic protons of the phenyl ring are expected to resonate as a doublet (J = 8–10 Hz) at δ 7.6–8.1 ppm due to deshielding by the phosphoryl group. The dimethyl phosphoryl methyl groups would appear as a singlet at δ 3.6–3.8 ppm .
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³¹P NMR: The phosphoryl phosphorus atom typically resonates at δ 20–25 ppm, consistent with dimethyl phosphonate derivatives .
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¹¹B NMR: The boronic acid group exhibits a peak at δ 28–32 ppm, characteristic of arylboronic acids .
Synthetic Methodologies
Grignard-Based Boronation
A plausible synthesis route adapts methodologies from 2,4,6-trimethylphenylboronic acid production :
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Bromination: 4-Bromophenyl dimethylphosphinate is synthesized via Arbuzov reaction between 4-bromophenylphosphonic dichloride and methanol.
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Grignard Formation: Reacting the bromide with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent.
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Boronation: Quenching the Grignard reagent with trimethyl borate at -78°C, followed by acidic workup, yields the target boronic acid (Fig. 1).
Reaction Scheme
This method mirrors the two-stage procedure used for trimethylphenylboronic acid synthesis, achieving yields up to 85% under optimized conditions .
Alternative Pathways
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Miyaura Borylation: Palladium-catalyzed cross-coupling of 4-bromophenyl dimethylphosphinate with bis(pinacolato)diboron (B₂pin₂) could provide a transition-metal-mediated route.
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Direct Phosphorylation: Post-functionalization of 4-boronophenylboronic acid with dimethyl chlorophosphate offers another potential pathway, though steric hindrance may limit efficiency.
Physicochemical Properties
Thermodynamic Parameters
Estimated properties based on structural analogs :
Property | Value |
---|---|
Density | 1.3–1.4 g/cm³ |
Melting Point | 180–190°C (decomp.) |
Water Solubility | 5–10 mg/mL (pH-dependent) |
logP (Octanol-Water) | 0.8–1.2 |
The phosphoryl group enhances thermal stability compared to simple phenylboronic acids (e.g., phenylboronic acid decomposes at 160°C) , while the boronic acid moiety contributes to pH-dependent solubility.
Reactivity Profile
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Boronate Ester Formation: Reacts with 1,2- and 1,3-diols to form cyclic esters, critical for sensing applications.
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Suzuki-Miyaura Coupling: Participates in cross-coupling reactions with aryl halides, though the electron-withdrawing phosphoryl group may reduce reactivity compared to electron-rich arylboronic acids .
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Acid-Base Behavior: The boronic acid (pKa ≈ 8.5) and phosphoryl (pKa ≈ 1.5) groups create a zwitterionic structure at physiological pH.
Biological and Materials Science Applications
Enzyme Inhibition
Phenylboronic acids demonstrate inhibitory activity against serine β-lactamases (SBLs), with substituent positioning critically affecting efficacy . The phosphoryl group in [4-(dimethylphosphoryl)phenyl]boronic acid may:
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Enhance binding to the β-lactam carboxylate pocket via electrostatic interactions
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Improve metabolic stability compared to carboxylated analogs
Table 1: Hypothetical Inhibition Parameters vs. Class A SBLs
Compound | IC₅₀ (μM) | Ki (μM) |
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Phenylboronic acid | 45 | 22 |
2-Carboxyphenylboronic acid | 12 | 5.8 |
[4-(Dimethylphosphoryl)phenyl]boronic acid* | 8–15 | 3–7 |
*Estimated based on structural analogs
Drug Delivery Systems
Boronic acid-rich dendrimers efficiently transport proteins into cells . The phosphoryl moiety in [4-(dimethylphosphoryl)phenyl]boronic acid could:
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Augment binding to glycoprotein surfaces via multivalent interactions
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Stabilize nanoparticle formulations through phosphate-TRIS buffer interactions
Case Study: A dendrimer with 32 surface boronic acid groups achieved 90% protein delivery efficiency . Incorporating phosphoryl groups may further enhance endosomal escape through proton sponge effects.
Sensor Development
The compound's dual functionality enables applications in:
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Glucose Sensing: Boronic acid-diol binding coupled with phosphoryl group-mediated signal transduction
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Metal Ion Detection: Phosphoryl groups chelate heavy metals (e.g., Pb²⁺, Hg²⁺), while boronic acids report binding via fluorescence quenching
Future Research Directions
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